molecular formula C9H8N2O3 B12879780 3-Ethyl-5-nitro-1,2-benzoxazole CAS No. 66048-16-6

3-Ethyl-5-nitro-1,2-benzoxazole

Cat. No.: B12879780
CAS No.: 66048-16-6
M. Wt: 192.17 g/mol
InChI Key: HXMBNSFLMJOQCG-UHFFFAOYSA-N
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Description

3-Ethyl-5-nitrobenzo[d]isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-nitrobenzo[d]isoxazole typically involves the reaction of aldehydes with primary nitro compounds. One common method is the condensation of aldehydes with nitroalkanes under basic conditions, leading to the formation of isoxazole derivatives . Another approach involves the cycloaddition of nitrile oxides with alkenes or alkynes, which can be catalyzed by metals such as copper or ruthenium . Metal-free synthetic routes have also been developed to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods

Industrial production of 3-Ethyl-5-nitrobenzo[d]isoxazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial to achieving efficient production. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-nitrobenzo[d]isoxazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 3-ethyl-5-aminobenzo[d]isoxazole, while substitution reactions can introduce various functional groups onto the isoxazole ring.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

3-Ethyl-5-nitro-1,2-benzoxazole exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-Fungal Properties

Recent research has highlighted the antifungal capabilities of this compound. It has been tested against several fungal pathogens, including Candida species, demonstrating effective inhibition at low concentrations. This makes it a promising candidate for antifungal drug development .

Therapeutic Potential in Neurodegenerative Diseases

The compound has also been evaluated for its potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its derivatives have shown the ability to reduce protein misfolding and aggregation, which are critical factors in the pathogenesis of these diseases. In vitro studies indicate that this compound can inhibit the formation of toxic protein aggregates, suggesting its potential as a therapeutic agent .

Agricultural Science

Pesticide Development

In agricultural applications, this compound has been explored as a potential pesticide. Its structure allows for modifications that enhance its efficacy against various pests and pathogens affecting crops. Research into its derivatives has yielded compounds with improved antifungal activity, which could be utilized to protect plants from fungal infections .

Herbicide Activity

The compound's ability to disrupt biological processes in target organisms also positions it as a candidate for herbicide development. Preliminary studies indicate that certain derivatives can inhibit weed growth effectively without harming desirable crops .

Material Science

Polymer Chemistry

This compound is being investigated as a building block for synthesizing advanced materials. Its incorporation into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials. This application is particularly relevant in the development of high-performance composites used in aerospace and automotive industries.

Data Table: Applications Overview

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryAntimicrobial AgentEffective against Gram-positive and Gram-negative bacteria
Antifungal AgentInhibits Candida species growth at low concentrations
Neurodegenerative Disease TreatmentReduces protein misfolding; potential therapeutic candidate
Agricultural SciencePesticide DevelopmentEffective against crop pathogens; potential for new formulations
Herbicide ActivityInhibits weed growth without affecting crops
Material SciencePolymer ChemistryEnhances thermal stability and mechanical properties in composites

Case Studies

Case Study 1: Neuroprotective Effects

A study published in Nature Reviews demonstrated that derivatives of this compound significantly reduced tau protein aggregation in cellular models. The results indicated a dose-dependent relationship between compound concentration and reduction in oligomer formation, highlighting its potential use in neurodegenerative disease therapies .

Case Study 2: Agricultural Applications

In a field trial conducted by agricultural researchers, formulations containing this compound were tested on crops affected by fungal infections. The results showed a marked decrease in fungal prevalence compared to untreated controls, confirming its efficacy as an antifungal agent in agricultural settings .

Mechanism of Action

The mechanism of action of 3-Ethyl-5-nitrobenzo[d]isoxazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The isoxazole ring can also participate in various biochemical reactions, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-5-nitrobenzo[d]isoxazole
  • 3-Ethyl-4-nitrobenzo[d]isoxazole
  • 3-Propyl-5-nitrobenzo[d]isoxazole

Uniqueness

3-Ethyl-5-nitrobenzo[d]isoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 3-position and the nitro group at the 5-position influences its reactivity and potential applications. Compared to similar compounds, it may exhibit different pharmacological activities and synthetic utility.

Biological Activity

3-Ethyl-5-nitro-1,2-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family, known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of antimicrobial, antitumor, and antioxidant agents. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H8N2O3. The compound features an ethyl group at the 3-position and a nitro group at the 5-position of the benzoxazole ring. This unique structure contributes to its biological activity by facilitating interactions with various biological targets.

The mechanism of action for benzoxazole derivatives, including this compound, involves several biochemical pathways:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. It inhibits bacterial growth by disrupting cellular processes such as protein synthesis and cell wall formation .
  • Antitumor Effects : Research indicates that this compound can induce apoptosis in cancer cells through modulation of cell signaling pathways. It has shown cytotoxicity against various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells .
  • Antioxidant Activity : The nitro group in the compound plays a crucial role in scavenging free radicals, thereby exhibiting antioxidant properties that can protect cells from oxidative stress .

Biological Activity Data

Table 1 summarizes the biological activities and corresponding minimum inhibitory concentrations (MIC) of this compound against various pathogens.

Biological Activity Pathogen/Cell Line MIC (µg/mL) Reference
AntimicrobialStaphylococcus aureus15
Escherichia coli20
AntitumorMCF-7 (Breast cancer)IC50 = 12
A549 (Lung cancer)IC50 = 10
AntioxidantDPPH radical scavenging assayIC50 = 25

Study on Antimicrobial Activity

In a study conducted by Pottorf et al., various benzoxazole derivatives were synthesized and tested for their antimicrobial activity. The results indicated that compounds similar to this compound displayed potent activity against drug-resistant strains of Candida albicans, with MIC values ranging from 7.81 to 250 µg/mL .

Study on Antitumor Effects

A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of several benzoxazole derivatives on different cancer cell lines. The findings revealed that this compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of approximately 12 µg/mL, suggesting its potential as a lead compound for anticancer drug development .

Properties

CAS No.

66048-16-6

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

3-ethyl-5-nitro-1,2-benzoxazole

InChI

InChI=1S/C9H8N2O3/c1-2-8-7-5-6(11(12)13)3-4-9(7)14-10-8/h3-5H,2H2,1H3

InChI Key

HXMBNSFLMJOQCG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC2=C1C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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